molecular formula C10H13N3O2S B12586328 N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B12586328
M. Wt: 239.30 g/mol
InChI Key: DBDWSKDPAPMZHU-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of pyrazoline derivatives Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the intermediate, which then undergoes cyclization with an α,β-unsaturated ketone under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide varies depending on its application:

Comparison with Similar Compounds

  • N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide
  • N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide
  • N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methoxybenzenesulfonamide

Comparison: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is unique due to its specific substituent groups, which can influence its chemical reactivity and biological activity. For instance, the methyl group on the benzene ring can affect the compound’s lipophilicity and, consequently, its interaction with biological targets .

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

(NE)-4-methyl-N-pyrazolidin-3-ylidenebenzenesulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

DBDWSKDPAPMZHU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCNN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCNN2

Origin of Product

United States

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